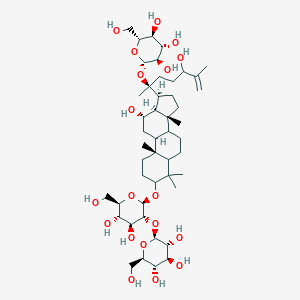

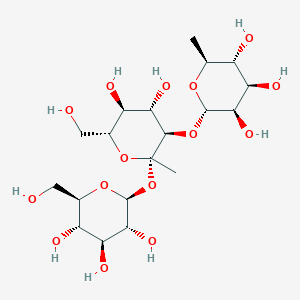

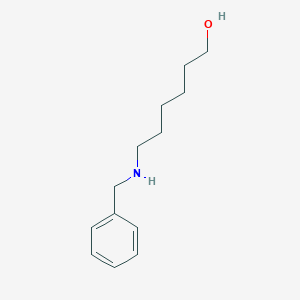

Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl carbamates are a class of organic compounds that contain a carbamate functional group. They are used in a variety of applications, including as protecting groups for amines in organic synthesis .

Synthesis Analysis

Tert-butyl carbamates can be synthesized through the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base . This reaction is commonly used to protect amines in organic synthesis .Molecular Structure Analysis

The molecular structure of a tert-butyl carbamate generally consists of a carbamate group (O=C(NH2)O) attached to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis

Tert-butyl carbamates can undergo a variety of reactions. For example, they can be hydrolyzed under acidic or basic conditions to yield the free amine and carbon dioxide .科学的研究の応用

Peptide Synthesis

"Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate" is implicated in the synthesis of 2-alkoxy-5(4H)-oxazolones from N-alkoxycarbonylamino acids, which play a critical role in carbodiimide-mediated reactions in peptide synthesis. These reactions yield optically pure peptides even in the presence of salts, though partial racemization can occur under certain conditions. This process is essential for the development of simple preparations of the N-carboxyanhydrides of amino acids like valine and isoleucine, which are vital for peptide synthesis (Benoiton & Chen, 1981).

Anticancer Agents

A series of functionalized amino acid derivatives, including "Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate," have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. These compounds show promising results in designing new anticancer agents, with some exhibiting significant cytotoxicity in ovarian and oral cancers. This highlights the compound's potential as a pharmacophore in the development of novel anticancer therapies (Kumar et al., 2009).

Synthesis of Functionalized Amino Acid Derivatives

The compound is also employed in the synthesis of D-ribo-phytosphingosine, showcasing its utility in creating complex molecules with potential biological activities. This synthesis involves a high-yield, microwave-enhanced cross-metathesis as a key step, demonstrating the compound's versatility in organic synthesis (Lombardo et al., 2006).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)18-11(16)14-10(7-6-8-15)9-17-13(14,4)5/h10,15H,6-9H2,1-5H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPJZGUFARGBJH-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CCCO)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)CCCO)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)